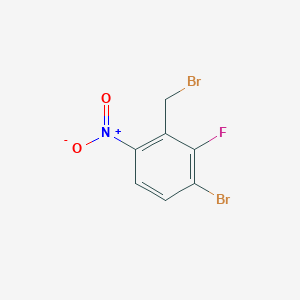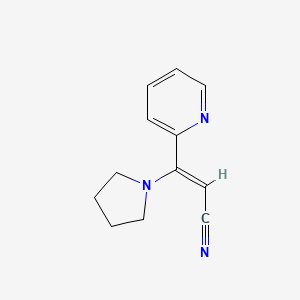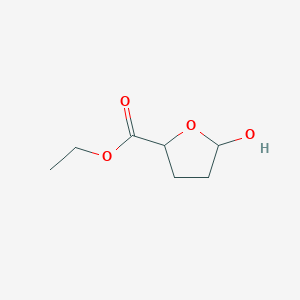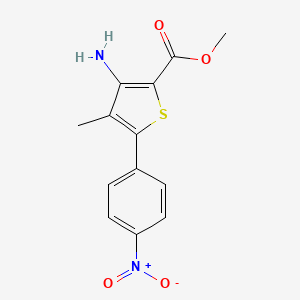![molecular formula C17H23NO3 B12862737 Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 72948-93-7](/img/structure/B12862737.png)
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mecanismo De Acción
The mechanism of action of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate functional group allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- This compound
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a hydroxyl and carbamate functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
72948-93-7 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-15(21-12-14-4-2-1-3-5-14)18-13-16-6-9-17(20,10-7-16)11-8-16/h1-5,20H,6-13H2,(H,18,19) |
Clave InChI |
JJVWRJHCDPYZHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)



![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)




